(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. The core structure features a 5,7-dimethyl-substituted triazolopyrimidine ring linked via a methanone bridge to a 7-(thiophen-2-yl)-1,4-thiazepane moiety.
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-11-10-12(2)22-17(18-11)19-15(20-22)16(23)21-6-5-14(25-9-7-21)13-4-3-8-24-13/h3-4,8,10,14H,5-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBPHPOJVMVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a triazolo-pyrimidine core and a thiazepan moiety. Its molecular formula is , and it has a molecular weight of 284.38 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many triazolo-pyrimidine derivatives act as enzyme inhibitors. They can bind to the active sites of enzymes involved in critical biochemical pathways, thereby modulating their activity. For instance, some studies have shown that related compounds inhibit the ERK signaling pathway, which is crucial in cancer cell proliferation and survival .
- Anticancer Activity : Preliminary studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 and HCT-116 .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity. Research indicates that compounds in this class display fungicidal activity against pathogens like Rhizoctonia solani, suggesting potential applications in agriculture as antifungal agents .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of similar compounds:
Case Studies
In one notable study focusing on the synthesis and evaluation of triazolo-pyrimidine derivatives, researchers synthesized a series of related compounds and assessed their biological activities. The most promising candidates exhibited potent anticancer properties by inducing apoptosis and cell cycle arrest in cancer cells .
Another study highlighted the herbicidal activity of triazolo-pyrimidine derivatives against various plant pathogens, demonstrating their potential utility in agricultural applications .
Scientific Research Applications
Structural Formula
Antimicrobial Activity
Recent studies indicate that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains.
- Mechanism of Action : The triazole ring has been shown to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a key component of fungal cell membranes.
- Case Studies : In vitro tests have demonstrated that compounds with similar structures possess potent activity against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects.
- Cell Lines Tested : Studies have utilized human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) to assess cytotoxicity.
- Results : Initial findings suggest that the compound exhibits cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.
Potential Mechanisms of Action
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of nitrogen-containing heterocycles may interfere with enzyme functions critical for cell survival in pathogens.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Toxicological Considerations
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives, focusing on substituent variations and their pharmacological implications:
Physicochemical Properties
- Lipophilicity : The thiophene-thiazepane moiety in the target compound increases logP compared to phenyl- or methyl-substituted analogues (e.g., ), enhancing membrane permeability .
- Solubility : The thiazepane’s sulfur atom and nitrogen sites may improve aqueous solubility relative to purely aromatic derivatives (e.g., Zhao et al.) .
- Stability : Dimethyl groups on the triazolopyrimidine ring reduce oxidative degradation compared to nitro-substituted analogues () .
Q & A
Q. Table 1: Yield Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | TMDP | 92 | |
| Solvent | Ethanol/Water | 85–92 | |
| Temperature | 60–80°C | 80–90 |
Advanced: How to resolve discrepancies in bioactivity data across studies?
Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) on target binding .
- Molecular Docking : Use computational models to predict interactions with enzymes (e.g., kinase inhibitors) and validate with IC assays .
- Replicate Assays : Standardize cell lines and assay conditions to minimize variability .
Basic: What in vitro assays evaluate biological activity?
Answer:
- Enzyme Inhibition Assays : Measure IC values against targets like kinases or proteases .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays for GPCR or enzyme targets .
Advanced: How do thiophene and thiazepane substituents influence pharmacokinetics?
Answer:
- Thiophene : Enhances lipophilicity, improving membrane permeability but potentially increasing metabolic oxidation .
- Thiazepane : The seven-membered ring reduces conformational rigidity, potentially enhancing target engagement but requiring stability studies under physiological pH .
- Methodological Testing : Assess metabolic stability using liver microsomes and plasma protein binding assays .
Basic: What techniques assess compound purity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Purity >95% with C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- Melting Point Determination : Sharp melting ranges (<2°C variation) confirm crystallinity .
Advanced: Challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Reaction Monitoring : Use in-situ FTIR or TLC to detect intermediates and adjust conditions dynamically .
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines) during thiazepane ring formation .
- Process Controls : Maintain strict temperature (±2°C) and solvent drying (molecular sieves) to prevent racemization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
